N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole ring system attached to a dichlorobenzamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production. Purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide has been studied for its potential antibacterial and antifungal properties. It can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
Medicine: In the medical field, this compound has shown promise in the treatment of certain diseases. Its ability to interact with biological targets makes it a potential therapeutic agent for conditions such as tuberculosis and other bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-naphthamide
N-((2E)-1,3-benzothiazol-2(3H)-ylidene)-2-chloroacetamide
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide stands out due to its specific structural features, such as the presence of the dichlorobenzamide group and the 2-methylphenyl moiety. These features contribute to its unique reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-13(21-25-17-9-2-3-11-18(17)27-21)6-5-10-16(12)24-20(26)14-7-4-8-15(22)19(14)23/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURCHFPVGNIDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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